molecular formula C19H18N4O3 B6119699 methyl 6-[({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)amino]nicotinate

methyl 6-[({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)amino]nicotinate

Cat. No.: B6119699
M. Wt: 350.4 g/mol
InChI Key: WNLLSYLNZHXTRE-UHFFFAOYSA-N
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Description

Methyl 6-[({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)amino]nicotinate, also known as MRS2578, is a selective and potent antagonist of the P2Y1 receptor. The P2Y1 receptor is a G protein-coupled receptor that is activated by adenosine triphosphate (ATP) and plays a crucial role in platelet aggregation, thrombosis, and hemostasis. MRS2578 has been extensively studied for its potential therapeutic applications in cardiovascular diseases, such as stroke and myocardial infarction.

Mechanism of Action

Methyl 6-[({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)amino]nicotinate exerts its pharmacological effects by selectively blocking the P2Y1 receptor. The P2Y1 receptor is a G protein-coupled receptor that is activated by ATP and plays a crucial role in platelet aggregation and thrombus formation. This compound inhibits the activation of the P2Y1 receptor and reduces platelet aggregation and thrombus formation.
Biochemical and Physiological Effects
This compound has been shown to have significant biochemical and physiological effects. It reduces platelet aggregation and thrombus formation, which are crucial events in the pathogenesis of cardiovascular diseases, such as stroke and myocardial infarction. This compound has also been shown to reduce infarct size and improve cardiac function in animal models of myocardial infarction.

Advantages and Limitations for Lab Experiments

Methyl 6-[({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)amino]nicotinate has several advantages for lab experiments. It is a potent and selective antagonist of the P2Y1 receptor, which allows for precise control of the experimental conditions. This compound is also stable and can be easily synthesized in large quantities. However, this compound has some limitations in lab experiments. It has limited solubility in water, which can make it difficult to prepare solutions for experiments. This compound can also have off-target effects on other receptors, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the research on methyl 6-[({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)amino]nicotinate. One potential direction is the development of more potent and selective P2Y1 receptor antagonists for the treatment of cardiovascular diseases. Another direction is the investigation of the potential use of this compound in the treatment of other diseases, such as cancer and inflammation, where the P2Y1 receptor has been implicated. The development of novel drug delivery systems for this compound could also enhance its therapeutic efficacy and reduce its side effects.

Synthesis Methods

Methyl 6-[({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)amino]nicotinate can be synthesized using a multistep synthetic route involving the reaction of 6-bromo-3-pyridylboronic acid with 2-(6-methylpyridin-3-yloxy)pyridine-3-boronic acid, followed by the coupling of the resulting intermediate with 6-(bromomethyl)nicotinic acid. The final product is obtained after purification through column chromatography and recrystallization.

Scientific Research Applications

Methyl 6-[({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)amino]nicotinate has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to inhibit platelet aggregation and thrombus formation in animal models of arterial thrombosis and stroke. This compound has also been investigated for its potential use in the treatment of myocardial infarction, where it has been shown to reduce infarct size and improve cardiac function.

Properties

IUPAC Name

methyl 6-[[2-(6-methylpyridin-3-yl)oxypyridin-3-yl]methylamino]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c1-13-5-7-16(12-21-13)26-18-14(4-3-9-20-18)10-22-17-8-6-15(11-23-17)19(24)25-2/h3-9,11-12H,10H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNLLSYLNZHXTRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)OC2=C(C=CC=N2)CNC3=NC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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